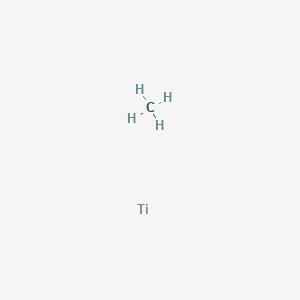
碳化钛 (TiC)
描述
Titanium carbide is a refractory ceramic material with the chemical formula TiC. It is known for its extreme hardness, ranking 9-9.5 on the Mohs scale, and has a high melting point of approximately 3,160°C. Titanium carbide appears as a black powder and has a face-centered cubic crystal structure similar to that of sodium chloride. It is found in nature as the rare mineral khamrabaevite, which contains titanium, vanadium, and iron carbides .
科学研究应用
Titanium carbide has a wide range of scientific research applications, including:
Cutting Tools: Titanium carbide is used in the manufacture of cutting tools and abrasives due to its extreme hardness and wear resistance.
Electronics: Titanium carbide is used in electronic devices for its good electrical conductivity and chemical stability.
Composites: Titanium carbide is used as a reinforcing agent in metal matrix composites to improve their mechanical properties.
Environmental Remediation: Titanium carbide serves as an adsorbent for gases such as ammonia, methane, and carbon monoxide due to its large specific surface area and active sites.
生化分析
Biochemical Properties
Titanium carbide is known for its high melting point, elastic modulus, high Vickers hardness, low density, high flexure strength, good thermal conductivity, high resistance to corrosion and oxidation, and high thermal shock resistance . There is limited information available on the role of titanium carbide in biochemical reactions and its interactions with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It’s known that titanium carbide has an elastic modulus of approximately 400 GPa and a shear modulus of 188 GPa , which could potentially influence its interactions with biomolecules.
Temporal Effects in Laboratory Settings
The carburisation rate increased from 18.37% to 36.09% for 2 h–10 h of holding time at 1400 °C, and from 51.43% to 77.57% for 2 h–10 h of holding time at 1500 °C .
Metabolic Pathways
The synthesis of titanium carbide involves the main reduction path of TiO2–Magnéli–Ti3O5–Ti2O3–TiCxO1−x .
Subcellular Localization
The subcellular localization of titanium carbide is not well-understood. It’s known that titanium carbide, with chemical formula TiC, crystallizes in the cubic system: NaCl type with space group Fm3m (Z = 4). The lattice constant is a = 0.4327 nm. Ti atoms occupy the origin positions (0,0,0), however, C atoms are located in (1/2,1/2,1/2) positions .
准备方法
Synthetic Routes and Reaction Conditions: Titanium carbide can be synthesized through various methods, including:
Carbothermic Reduction: This involves the reduction of titanium dioxide (TiO₂) with carbon at high temperatures.
Chemical Vapor Deposition (CVD): This method involves the reaction of titanium tetrachloride (TiCl₄) with methane (CH₄) in a hydrogen atmosphere at high temperatures to produce titanium carbide.
Self-Propagating High-Temperature Synthesis (SHS): This method involves the exothermic reaction of titanium and carbon powders, which propagates through the reactant mixture, producing titanium carbide.
Industrial Production Methods: Industrial production of titanium carbide often employs carbothermic reduction due to its cost-effectiveness and scalability. The process involves mixing titanium dioxide with carbon black and heating the mixture in an inert atmosphere to produce titanium carbide .
化学反应分析
Titanium carbide undergoes various chemical reactions, including:
Oxidation: Titanium carbide can be oxidized to titanium dioxide (TiO₂) at high temperatures in the presence of oxygen. The reaction is as follows: [ \text{TiC} + 2\text{O}_2 \rightarrow \text{TiO}_2 + \text{CO}_2 ]
Hydrolysis: Titanium carbide reacts with water to produce methane (CH₄) and titanium dioxide. The reaction is: [ \text{TiC} + x\text{H}_2\text{O} \rightarrow \text{CH}_4 + \text{TiO}_2 \cdot x\text{H}_2\text{O} ]
Reduction: Titanium carbide can be reduced to titanium metal in the presence of a strong reducing agent such as magnesium or calcium.
Common reagents used in these reactions include oxygen, water, and reducing agents like magnesium and calcium. The major products formed from these reactions are titanium dioxide and methane .
作用机制
The mechanism by which titanium carbide exerts its effects is primarily through its physical properties. The high hardness and melting point of titanium carbide make it an effective material for cutting tools and high-temperature applications. The chemical stability and electrical conductivity of titanium carbide make it suitable for use in electronic devices.
相似化合物的比较
Titanium carbide is similar to other metal carbides such as tungsten carbide (WC) and silicon carbide (SiC). it has unique properties that distinguish it from these compounds:
Tungsten Carbide (WC): Tungsten carbide is harder than titanium carbide, with a Mohs hardness of 8.5-9.
Silicon Carbide (SiC): Silicon carbide has similar hardness and thermal conductivity to titanium carbide but is more chemically stable and has better oxidation resistance.
Other similar compounds include vanadium carbide (VC) and niobium carbide (NbC), which also have high hardness and melting points but differ in their specific applications and properties .
属性
IUPAC Name |
methane;titanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4.Ti/h1H4; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKRDMUDKYVBLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.[Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925760 | |
| Record name | Methane--titanium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.910 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12070-08-5, 12700-20-8 | |
| Record name | Titanium carbide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012070085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium carbide (TiC) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methane--titanium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TITANIUM CARBIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SHTGW5HBI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


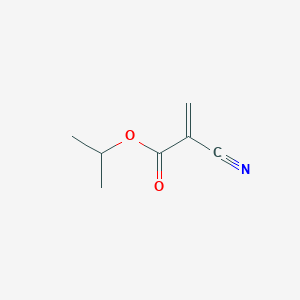
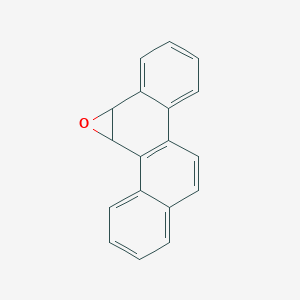
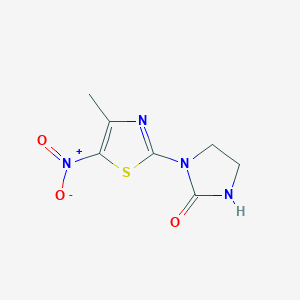

![2-[2-[(Benzyloxy)methyl]butyl]-N-[2-(1H-indol-3-yl)ethyl]succinimide](/img/structure/B80001.png)
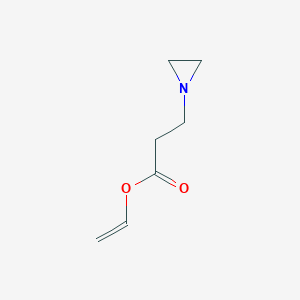
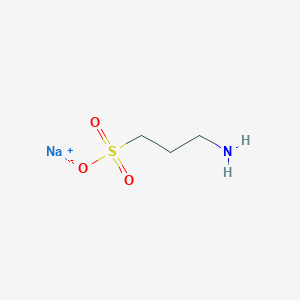

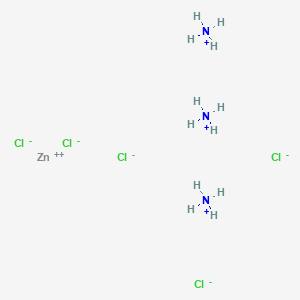
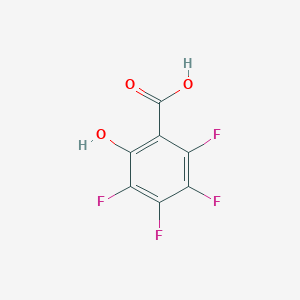
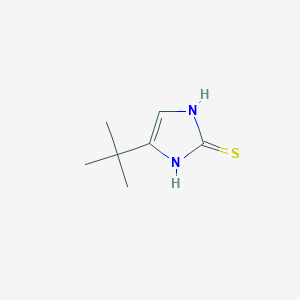
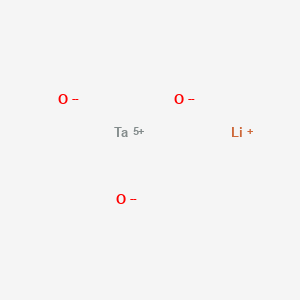

![O-[3-(dimethylamino)propyl] 4-propoxybenzenecarbothioate](/img/structure/B80017.png)
